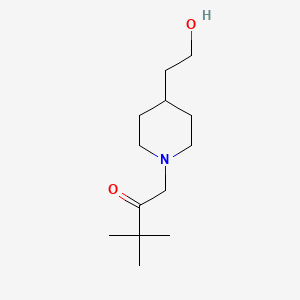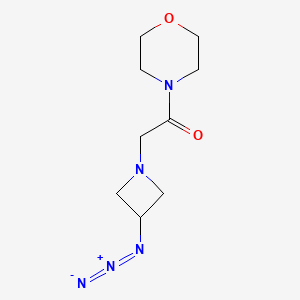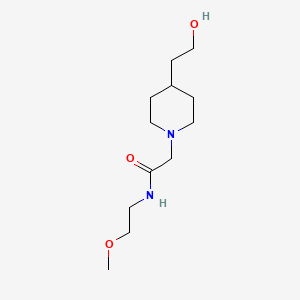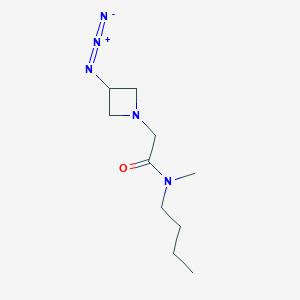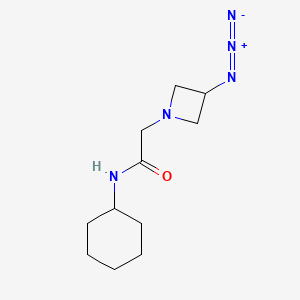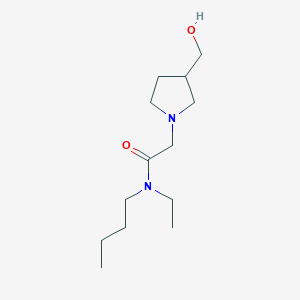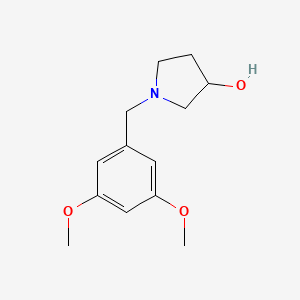
1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol (3,5-DMOB) is an organic compound that belongs to the family of substituted pyrrolidines. It is a typical example of a molecule with a broad range of applications in scientific research, ranging from drug design and development to biochemical and physiological studies. 3,5-DMOB is a versatile compound that has been used in a variety of research fields, including medicinal chemistry, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Organocatalyst Derivative for Asymmetric Michael Addition
1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol derivatives have been identified as effective organocatalysts for asymmetric Michael addition reactions. This is significant for the synthesis of chiral molecules, an essential aspect of medicinal chemistry. A study highlighted the complete NMR assignment of such a derivative, emphasizing its utility in catalyzing reactions with good to high yield and excellent enantioselectivities, showcasing the role of hydrogen bonds formed between the catalyst and reactants (Cui Yan-fang, 2008).
Potential Anti-Alzheimer's Agents
Research into N-benzylated derivatives of pyrrolidin-2-one, which shares a core structure with 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol, showed promising applications as potential anti-Alzheimer's agents. These derivatives were synthesized and evaluated for their anti-Alzheimer's activity, offering a new avenue for therapeutic intervention in treating this neurodegenerative disease (M. Gupta et al., 2020).
Catalysis in Organic Synthesis
The compound's derivatives have been utilized in the synthesis and characterization of scandium, yttrium, and lanthanum complexes. These complexes have shown efficacy as catalysts for the Z-selective linear dimerization of phenylacetylenes, highlighting the compound's versatility in catalyzing organic reactions (S. Ge et al., 2009).
Synthesis and Characterization of Coordination Complexes
A novel Schiff base ligand closely related to 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol and its tin(II) and lead(II) coordination complexes have been synthesized. These complexes were characterized using various spectroscopic techniques and exhibited significant red shifts in their emission spectra, indicating potential applications in materials science (K. Prasad et al., 2019).
Antimalarial Drug Development
Derivatives of 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol have been investigated for their antimalarial effects in combination with artemisinin derivatives. This research is crucial for developing new artemisinin-based combination therapies (ACTs) for malaria, showing effective and safe compounds against multidrug-resistant malaria parasites in a mouse model (S. Pandey et al., 2016).
Mécanisme D'action
- The primary target of 1-(3,5-Dimethoxybenzyl)pyrrolidin-3-ol is FtsZ , a key functional protein involved in bacterial cell division. FtsZ forms a ring-like structure (the Z-ring) at the site of cell division, recruiting other proteins to facilitate septum formation and cell separation .
- Downstream effects include altered cell morphology, impaired growth, and reduced bacterial viability .
- Cellular effects include altered cell shape, impaired division, and reduced bacterial colony formation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is orally bioavailable, with good absorption from the gastrointestinal tract. It distributes widely in tissues due to its lipophilic nature. Metabolized primarily in the liver via cytochrome P450 enzymes. Elimination occurs mainly through urine and feces. High bioavailability ensures effective therapeutic levels .
Result of Action
Action Environment
- Stability and efficacy may vary under different pH and temperature conditions. Interactions with other drugs or food may influence absorption and metabolism. Light exposure, humidity, and storage conditions affect stability. Bacterial resistance mechanisms may emerge over time .
Propriétés
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-16-12-5-10(6-13(7-12)17-2)8-14-4-3-11(15)9-14/h5-7,11,15H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKCPDDULJORHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





